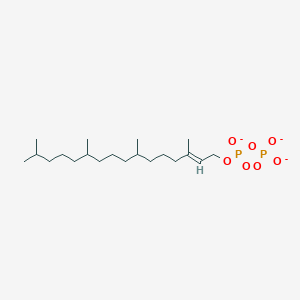
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate(3-) is the trianion of phytyl diphosphate. It is a conjugate base of an (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate.
Aplicaciones Científicas De Investigación
Enzymatic Reactions and Substrate Specificity
- A study by Nagaki et al. (2000) investigated the enzymatic reactions of E-3-methylhex-3-enyl diphosphate with farnesyl diphosphate using undecaprenyl diphosphate synthase (UPS) from Micrococcus luteus B-P 26. This work explored the reactivity of homoallylic substrates in enzymatic processes (Nagaki et al., 2000).
Biodegradation and Environmental Impact
- Grossi et al. (1998) examined the biodegradation of E-Phytol in anaerobic sediment slurries, revealing how it is rapidly biodegraded by a mixed bacterial community to various isomers, highlighting important pathways in the anaerobic degradation of phytol in bacterially active environments (Grossi et al., 1998).
Synthesis and Structural Studies
- Amslinger et al. (2002) synthesized (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate, an intermediate in the nonmevalonate terpene biosynthetic pathway. This highlights the compound's role in biosynthetic processes (Amslinger et al., 2002).
Isomer Analysis
- Rontani and Aubert (2005) studied the mass spectral fragmentation of isomeric allylic diols derived from chlorophyll phytyl side-chain photo- and autoxidation, which contributes to understanding the molecular transformations and degradation pathways of chlorophyll derivatives (Rontani & Aubert, 2005).
Exploration of Medium-Chain Prenyl Diphosphate Synthases
- Nagaki et al. (2003) investigated the substrate specificities of medium-prenylchain elongating enzymes, providing insights into the reactivity and specificity of certain enzyme classes to substrates like (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate(3-) (Nagaki et al., 2003).
Propiedades
Nombre del producto |
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate(3-) |
|---|---|
Fórmula molecular |
C20H39O7P2-3 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
[oxido-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3/b20-15+ |
Clave InChI |
ITPLBNCCPZSWEU-HMMYKYKNSA-K |
SMILES isomérico |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)

![3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)

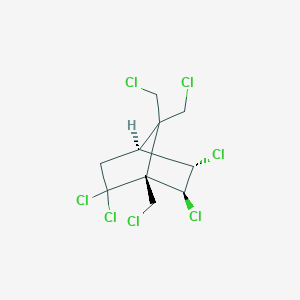
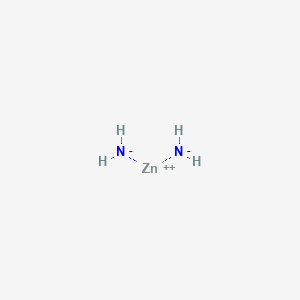
![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)
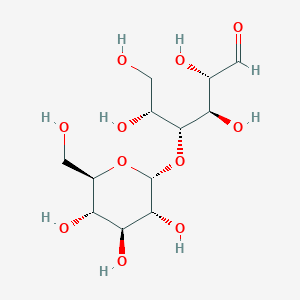

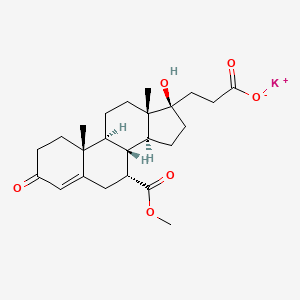
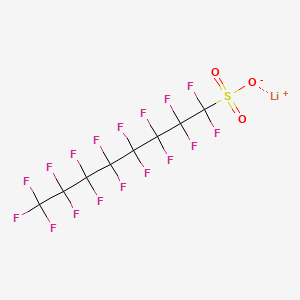
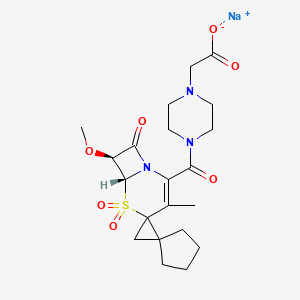

![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)